![molecular formula C8H10N4O B2381807 (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine CAS No. 1174849-23-0](/img/structure/B2381807.png)
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an isoxazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. Isoxazole rings are found in some pharmaceutical drugs due to their wide spectrum of biological activities . Pyrazole rings are also found in various drugs and have diverse therapeutic activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrazole rings, connected by a methanamine linker. The presence of nitrogen in these rings would likely result in the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and pyrazole rings. These rings could potentially form hydrogen bonds, influencing properties such as solubility .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored pyrazole derivatives for their antileishmanial potential. In a recent study, hydrazine-coupled pyrazoles, including compound 13, demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy by revealing favorable interactions with Lm-PTR1, a potential drug target.
Antimalarial Properties
Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Cytotoxicity
The compound’s cytotoxicity has been investigated, revealing in vitro activity against cancer cells. Various derivatives exhibited IC50 values ranging from 0.426 to 4.943 μM, with some surpassing the standard reference drug. Notably, electron-donating and electron-withdrawing groups in the derivatives influenced their cytotoxic potential .
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds containing isoxazole and pyrazole rings have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCQESCGLXUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.